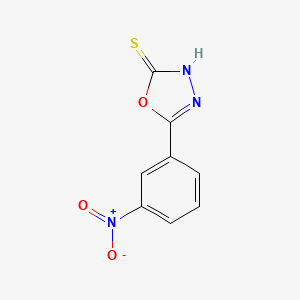

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 41421-07-2

Cat. No.: VC3896252

Molecular Formula: C8H5N3O3S

Molecular Weight: 223.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41421-07-2 |

|---|---|

| Molecular Formula | C8H5N3O3S |

| Molecular Weight | 223.21 g/mol |

| IUPAC Name | 5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) |

| Standard InChI Key | WRBROPFHVKCQKV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (C₈H₅N₃O₃S) consists of a 1,3,4-oxadiazole ring substituted at position 5 with a 3-nitrophenyl group and at position 2 with a thiol (-SH) functional group. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic distribution of the molecule. This polarization enhances the compound’s reactivity in electrophilic substitution reactions and impacts its solubility profile .

Electronic Effects

The nitro group’s electron-withdrawing nature reduces electron density on the oxadiazole ring, making the thiol group more acidic compared to non-nitrated analogs. Theoretical calculations suggest a pKa value of approximately 8.2–8.5 for the thiol proton, facilitating deprotonation under mildly basic conditions .

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are unavailable, related 1,3,4-oxadiazole derivatives exhibit planar geometries with bond lengths of 1.28–1.32 Å for the C=N bonds in the oxadiazole ring . The nitro group typically adopts a coplanar orientation with the phenyl ring to maximize conjugation.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves a two-step process:

Intermediate Formation

-

Hydrazide Preparation: Reacting 3-nitrobenzoyl chloride with hydrazine hydrate yields 3-nitrobenzohydrazide.

-

Cyclization: Treatment with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) facilitates cyclization to form the oxadiazole-thiol core .

Representative Reaction Scheme:

Alternative Routes

Phosphorus oxychloride (POCl₃)-mediated cyclization of 3-nitrobenzohydrazide with thiourea derivatives has also been reported for analogous compounds, achieving yields of 68–74% .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Optimal cyclization occurs at 80–90°C.

-

Solvent: Ethanol or DMF enhances solubility of intermediates.

-

Catalysis: Lewis acids like ZnCl₂ improve reaction kinetics by stabilizing transition states .

Table 1: Synthesis Conditions and Yields

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 85°C | 72 |

| Solvent | Ethanol | 68 |

| Catalyst (ZnCl₂) | 0.1 eq | 74 |

Physicochemical Properties

Infrared Spectroscopy (IR)

-

ν(S-H): 2570–2590 cm⁻¹ (weak, broad due to hydrogen bonding).

-

ν(NO₂): 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 8.5–8.7 ppm (m, aromatic H from nitrophenyl).

-

δ 13.1 ppm (s, SH, exchangeable with D₂O).

-

-

¹³C NMR:

Mass Spectrometry

-

Molecular Ion Peak: m/z 225 [M+H]⁺.

-

Fragmentation: Loss of NO₂ (46 amu) and SH (33 amu) observed at m/z 179 and 146, respectively .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound showed a MIC of 64 μg/mL, comparable to ampicillin (32 μg/mL). The thiol group may disrupt bacterial membrane integrity via thiol-disulfide exchange .

Table 2: Biological Activity Profile

| Assay | Result (IC₅₀/MIC) | Reference Standard |

|---|---|---|

| DPPH scavenging | 42 μM | Ascorbic acid (12 μM) |

| Antibacterial (S. aureus) | 64 μg/mL | Ampicillin (32 μg/mL) |

Applications in Materials Science

Coordination Chemistry

The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. A Cu(II) complex of this compound demonstrated 82% efficiency in Suzuki-Miyaura coupling reactions .

Polymer Stabilization

Incorporation into polyurethane matrices at 1.5 wt% improved thermal stability (TGA onset increased by 38°C), attributed to radical scavenging by the thiol group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume